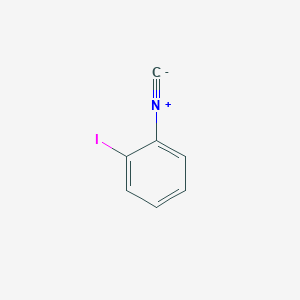

1-Iodo-2-isocyanobenzene

Description

Historical Context and Structural Features

Isocyanides, also known as isonitriles, are a class of organic compounds containing the functional group -N≡C. aakash.ac.in The first isocyanide was synthesized in 1867, and since then, this class of compounds has been found in various natural sources, including marine and terrestrial organisms. aakash.ac.inscripps.edu Xanthocillin, an antibiotic isolated from Penicillium notatum, is a notable example of a naturally occurring isocyanide. aakash.ac.in

Structurally, the isocyanide group is characterized by a triple bond between the nitrogen and carbon atoms. aakash.ac.in This is an isomer of the more common cyanide (-C≡N) group. aakash.ac.in The C-N≡C bond angle is nearly linear, approximately 180 degrees. aakash.ac.in Aryl isocyanides, where the isocyanide group is attached to a benzene (B151609) ring, are key players in a multitude of chemical transformations.

Historical Context and Structural Features

Electronic Structure and Reactivity Paradigms of Isocyanides

The electronic nature of the isocyanide group is what truly sets it apart. It can be described by two main resonance structures: one with a triple bond between nitrogen and carbon, and another with a double bond. aakash.ac.in This dual electronic character allows the terminal carbon atom to exhibit both nucleophilic and electrophilic properties. researchgate.net This ambiphilic nature is the cornerstone of isocyanide reactivity, enabling them to participate in a wide array of reactions. scripps.eduresearchgate.net

Isocyanides are well-known for their involvement in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. smolecule.comwikipedia.orgresearchgate.netorganic-chemistry.org In these reactions, three or more reactants combine in a single step to form a complex product, offering a highly efficient route to molecular diversity. wikipedia.orgbaranlab.org The isocyanide's ability to act as both a nucleophile and an electrophile is central to the success of these powerful synthetic methods. researchgate.net They can also undergo cycloaddition reactions and are valuable ligands in transition metal-catalyzed processes. smolecule.comacs.orgsioc-journal.cn

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN/c1-9-7-5-3-2-4-6(7)8/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVUESGQPSOZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Iodo 2 Isocyanobenzene and Its Precursors

Strategies for the Iodination of Aromatic Systems

The introduction of an iodine atom onto an aromatic ring is a fundamental transformation in the synthesis of 1-iodo-2-isocyanobenzene. The precursor for this step is often an aniline (B41778) derivative, which directs the electrophilic iodination to the desired position.

Achieving regioselective ortho-iodination of anilines is crucial for the synthesis of the target compound. While para-substitution is often the dominant outcome in electrophilic iodination of anilines, specific conditions can favor the formation of the ortho-isomer. sorbonne-universite.fr

One notable method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The regioselectivity of the reaction can be dramatically switched by altering the solvent system. sorbonne-universite.fr For instance, while polar solvents like DMSO tend to yield para-iodinated products, using less polar solvents such as benzene (B151609) in the presence of acetic acid can significantly increase the proportion of the ortho-isomer, with regioselectivity reaching up to >99%. sorbonne-universite.fr

Another approach utilizes iodine in conjunction with a silver salt, such as silver sulfate (B86663) (Ag₂SO₄), in a suitable solvent. nih.gov However, this method often shows a high preference for para-iodination. nih.govnih.gov The choice of the iodinating reagent and reaction conditions is therefore critical in directing the iodine to the position ortho to the amino group.

Table 1: Reagents and Conditions for Regioselective Iodination of Anilines This table is interactive. Click on the headers to sort.

| Reagent System | Solvent | Key Feature | Predominant Isomer |

|---|---|---|---|

| N-Iodosuccinimide (NIS)/AcOH | Benzene | Solvent-controlled regioselectivity | Ortho |

| N-Iodosuccinimide (NIS) | DMSO | High para-selectivity | Para |

| I₂/Ag₂SO₄ | Ethanol | Often used for iodination | Para |

| I₂/KI | Water | Aqueous iodination | Mixture |

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and selective methods for various transformations, including the synthesis of aryl iodides. nih.govarkat-usa.orgacs.org These reagents, such as (diacetoxyiodo)benzene (B116549) and Koser's reagent ([hydroxy(tosyloxy)iodo]benzene), can be used for the direct iodination of aromatic compounds. arkat-usa.org

The synthesis of hypervalent iodine reagents themselves can be achieved through the oxidation of aryl iodides. diva-portal.org Anodic oxidation represents a green and efficient method for this purpose, avoiding the need for hazardous chemical oxidants. nih.gov While not always directly employed for the ortho-iodination of aniline to form the immediate precursor to this compound, their chemistry is integral to the broader field of aryl iodide synthesis and they can be involved in subsequent transformations. arkat-usa.orgdiva-portal.org

Regioselective Ortho-Iodination Approaches

Formation of the Isocyanide Moiety

The isocyanide functional group is typically introduced by the dehydration of a corresponding N-substituted formamide (B127407). This transformation is a key step in the synthesis of this compound, starting from N-(2-iodophenyl)formamide.

The dehydration of N-arylformamides is the most common and practical method for the synthesis of aryl isocyanides. nih.govresearchgate.netmdpi.com This reaction is typically achieved using a variety of dehydrating agents.

A widely used and effective reagent is phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (B128534) or pyridine. nih.govmdpi.com This method is often efficient, proceeding under mild conditions and affording high yields of the isocyanide. nih.gov For example, the dehydration of various N-substituted formamides with phosphorus oxychloride in triethylamine can produce isocyanides in high to excellent yields in a very short reaction time. nih.gov

Other dehydrating systems include phosgene (B1210022) and its derivatives (diphosgene, triphosgene), tosyl chloride in pyridine, and triphenylphosphine (B44618) with carbon tetrachloride. researchgate.netmdpi.comorgsyn.org The choice of reagent can depend on the substrate and the desired reaction conditions. For instance, a method using p-toluenesulfonyl chloride and DABCO has been reported as a practical one-pot approach. researchgate.net

Table 2: Common Dehydrating Agents for Formamide to Isocyanide Conversion This table is interactive. Click on the headers to sort.

| Dehydrating Agent | Base | Typical Conditions |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Triethylamine, Pyridine | 0 °C to room temperature |

| p-Toluenesulfonyl chloride (TsCl) | Pyridine, DABCO | Room temperature to heating |

| Triphenylphosphine (PPh₃)/CCl₄ | Triethylamine | Mild conditions |

| Diphosgene | Triethylamine | Controlled addition at low temperature |

The precursor, N-(2-iodophenyl)formamide, can be readily prepared by the N-formylation of 2-iodoaniline (B362364). thieme-connect.comthieme-connect.com This is typically achieved by reacting 2-iodoaniline with formic acid. thieme-connect.com

An alternative route to isocyanides involves the reaction of primary amines with carbenes. A notable example is the use of dichlorocarbene, often generated in situ from chloroform (B151607) and a strong base (the Hofmann carbylamine reaction). mdpi.com

More recently, difluorocarbene has been employed as a C1 synthon for the synthesis of isocyanides from primary amines. organic-chemistry.orgsci-hub.seacs.orgresearchgate.net This method, which uses a difluorocarbene precursor like sodium chlorodifluoroacetate, is considered a safer and more convenient alternative to traditional methods. organic-chemistry.org The reaction is efficient for a wide range of primary amines, including aryl amines, and proceeds via the in-situ generation of the carbene, which then reacts with the amine. organic-chemistry.orgacs.org

Dehydration of Formamides

Convergent and Divergent Synthesis of this compound

The synthesis of this compound can be designed in a convergent or divergent manner.

A convergent synthesis would involve the separate synthesis of a 2-iodophenyl precursor and an isocyanide precursor, which are then combined in a final step. However, for a small molecule like this compound, a linear, or divergent , approach is more common.

In a typical divergent synthesis, a common intermediate is used to create a variety of related compounds. In this context, 2-iodoaniline serves as a key precursor. From 2-iodoaniline, one can synthesize N-(2-iodophenyl)formamide, which is then dehydrated to yield this compound. thieme-connect.comthieme-connect.com This linear sequence allows for the step-by-step construction of the target molecule.

Alternatively, one could envision a pathway where aniline is first converted to phenyl isocyanide, followed by a regioselective ortho-iodination. However, the directing effect of the isocyanide group and the potential for side reactions make this a less favorable route compared to the iodination of aniline followed by isocyanide formation.

The synthesis of this compound has been reported in the literature, often as an intermediate for more complex molecules. For example, it has been used in copper-catalyzed reactions to synthesize 2-aminobenzothiazoles. rsc.orgrsc.org

Sequential Functionalization Approaches

Sequential functionalization is a traditional and widely practiced route for synthesizing this compound. This multi-step process generally involves the synthesis of a stable intermediate, N-(2-iodophenyl)formamide, followed by its dehydration to yield the target isocyanide.

A common starting material for this sequence is 2-iodoaniline. researchgate.netacs.orgwiley.comub.edu The synthesis of 2-iodoaniline itself can be achieved through various methods, including the decarboxylative iodination of anthranilic acids. rsc.org Another precursor, 2-nitroaniline, can be converted to the corresponding diazonium salt, which then undergoes iodination. smolecule.comprepchem.com

Once 2-iodoaniline is obtained, it is N-formylated to produce N-(2-iodophenyl)formamide. nih.govspectrabase.com A standard procedure for this formylation involves reacting 2-iodoaniline with a mixture of formic acid and acetic anhydride. uva.nl

The final and critical step is the dehydration of N-(2-iodophenyl)formamide to this compound. nih.govspectrabase.comrsc.org This transformation is most commonly achieved using dehydrating agents such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine. uva.nlclockss.orgrsc.org It is crucial to maintain basic conditions during this step to prevent the hydrolysis of the newly formed isocyanide, which can significantly reduce the yield. rsc.org

A variation of this sequential approach involves the synthesis of substituted this compound derivatives. For instance, N-(4-bromo-2-iodophenyl)formamide and N-(4-chloro-2-iodophenyl)formamide have been synthesized and subsequently converted to their corresponding isocyanides. clockss.org

One-Pot Methodologies

In an effort to improve efficiency and reduce waste, one-pot synthetic methods have been developed. These procedures combine multiple reaction steps into a single process without the isolation of intermediates, often leading to higher yields and simpler workflows. smolecule.com

One-pot syntheses can be particularly advantageous for generating libraries of compounds for applications like drug discovery. For example, palladium-catalyzed one-pot processes have emerged as a powerful tool for constructing complex heterocyclic architectures. researchgate.net While a specific one-pot synthesis for this compound from readily available starting materials is not extensively detailed in the provided results, the principles of one-pot synthesis are applicable. For instance, a process could be envisioned where the formation of the formamide and its subsequent dehydration occur in the same reaction vessel.

Furthermore, multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, which utilize isocyanides as key components, can be considered a form of one-pot methodology for generating complex molecules starting from this compound. epfl.chmdpi.comrsc.orgsioc-journal.cn For example, this compound can be reacted with an aldehyde and a carboxylic acid in a Passerini reaction to form α-acyloxycarboxamides in a single step. mdpi.com

Purification and Handling Considerations for Reactive Ortho-Substituted Aryl Isocyanides

The purification and handling of reactive aryl isocyanides like this compound require careful consideration due to their potential instability and reactivity.

Purification:

Standard purification techniques such as distillation, recrystallization, or chromatography are often necessary to obtain pure this compound. rsc.org However, the presence of acidic impurities can lead to significant product loss during purification. rsc.org

Column chromatography on silica (B1680970) gel is a common method, but the acidic nature of standard silica gel can cause decomposition of sensitive isocyanides. researchgate.net To overcome this, several strategies have been developed:

Modified Silica Gel: Using silica gel treated with reagents like triethylsilyl chloride (EtSiCl₃), known as 'C-2 silica', can effectively purify isocyanides that are otherwise irreversibly adsorbed on regular silica gel. researchgate.net

Reversed-Phase Silica: Purification on reversed-phase silica has also been introduced as an innovative technique. rsc.org

Aqueous Workup Avoidance: An innovative approach to isocyanide synthesis and purification avoids the traditional aqueous workup, which can be a source of decomposition. This method leads to higher purity and yields, especially for reactive isocyanides. rsc.orgrug.nl

Handling:

Due to their reactivity and potential toxicity, ortho-substituted aryl isocyanides should be handled with appropriate safety precautions. The isocyanide group can be reactive and may decompose, potentially releasing toxic gases. smolecule.com Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. smolecule.com

The stability of aryl isocyanides can be influenced by their substituents. For instance, heterocyclic isocyanides with the isocyano group ortho to a heteroatom are often unstable at room temperature and are prone to polymerization or cyclization. rug.nl While this compound is generally more stable, it is still advisable to store it under an inert atmosphere and at low temperatures to minimize degradation.

Chemical Reactivity and Mechanistic Studies of 1 Iodo 2 Isocyanobenzene

Transition Metal-Catalyzed Transformations

The strategic placement of the iodo and isocyano functionalities on the benzene (B151609) ring allows for a range of catalytic transformations, primarily driven by transition metals like palladium. These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single operation, leading to rapid increases in molecular complexity.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to 1-iodo-2-isocyanobenzene has unlocked novel and efficient pathways to a variety of heterocyclic scaffolds. researchgate.net The reactivity of the C-I bond towards oxidative addition to a low-valent palladium species, coupled with the versatile reactivity of the isocyanide group, forms the basis of these transformations.

Isocyanide Insertion Reactions

A key reaction of isocyanides in the presence of palladium catalysts is their insertion into carbon-palladium bonds. researchgate.net This process, known as imidoylative cross-coupling, generates an imidoyl-palladium intermediate that can be trapped by various nucleophiles, both inter- and intramolecularly. researchgate.net

Intermolecular Imidoylative Cross-Coupling Reactions

In intermolecular reactions, the imidoyl-palladium intermediate generated from this compound reacts with an external coupling partner. These reactions are powerful tools for the construction of C-C and C-heteroatom bonds. While the general field of palladium-catalyzed intermolecular carbonylative cross-coupling has been explored, the analogous imidoylative reactions using isocyanides as CO surrogates are also of significant interest. rsc.orgsioc-journal.cn The use of isocyanides like this compound offers the advantage of introducing a nitrogen-containing functionality directly into the product. acs.org

Intramolecular Imidoylative Cyclizations for Heterocycle Formation

The ortho-disposed iodo and isocyano groups in this compound make it an ideal substrate for intramolecular cyclization reactions. Following oxidative addition of the C-I bond to palladium and subsequent isocyanide insertion, the resulting imidoyl-palladium species can be trapped by a nucleophile tethered to the molecule, leading to the formation of various heterocyclic systems. researchgate.netmdpi.combeilstein-journals.orgorganic-chemistry.org This strategy has been successfully employed in the synthesis of substituted quinolines and other N-heterocycles. researchgate.net For instance, the palladium-catalyzed intramolecular 6-endo imidoylative cyclization of o-alkenyl aryl isocyanides with aryl halides has been shown to produce continuously substituted quinoline (B57606) derivatives. researchgate.net

Cascade and Annulation Reactions

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur in a single pot under the same reaction conditions. researchgate.net These processes are highly atom-economical and efficient for the rapid assembly of complex molecular architectures from simple starting materials.

Palladium-Catalyzed Cascade Reactions with N-(Ortho-Iodo)aryl Enamines

A notable application of cascade reactions involving substrates similar in structure to this compound is the synthesis of 4-amino-2-trifluoromethylquinoline derivatives. This is achieved through a palladium-catalyzed cascade reaction of isocyanides with readily accessible N-(ortho-iodo)aryl enamines. researchgate.net The reaction proceeds under mild conditions and provides the desired heterocyclic products in good to excellent yields. researchgate.net The proposed mechanism involves a sequence of isocyanide insertion followed by an intramolecular cyclization. This methodology highlights the power of palladium catalysis to orchestrate complex transformations leading to valuable heterocyclic structures. researchgate.net

Table of Reaction Conditions for the Synthesis of 4-Amino-2-trifluoromethylquinoline Derivatives

| Entry | Isocyanide | Enamine | Catalyst | Base | Solvent | Yield (%) |

| 1 | R¹-NC | N-(ortho-Iodo)aryl enamine | Pd(OAc)₂ | K₂CO₃ | Toluene | 85 |

| 2 | R²-NC | N-(ortho-Iodo)aryl enamine | PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | 92 |

| 3 | R³-NC | N-(ortho-Iodo)aryl enamine | Pd(dba)₂ | Na₂CO₃ | Acetonitrile | 78 |

Note: This table is a representative example based on typical conditions for similar reactions and is for illustrative purposes. R¹, R², and R³ represent different organic substituents.

Intramolecular C-Arylation in Multicomponent Sequences

The structure of this compound is well-suited for designing multicomponent reactions (MCRs) that culminate in an intramolecular C-arylation step. In these sequences, the isocyanide group typically participates in an initial MCR, such as a Ugi or Passerini reaction, to rapidly build molecular complexity. researchgate.net The resulting product retains the ortho-iodoaryl moiety, which serves as a handle for a subsequent palladium-catalyzed intramolecular C-arylation (Heck or Suzuki-type coupling). This cascade approach allows for the efficient, one-pot synthesis of diverse heterocyclic systems. The final cyclization step involves the activation of the C-I bond by a palladium catalyst, leading to the formation of a new carbon-carbon or carbon-heteroatom bond within the molecule. beilstein-journals.org

C-H Activation and Isocyanide Insertion

The combination of C-H activation and isocyanide insertion provides a powerful and atom-economical strategy for forging new chemical bonds. rsc.org In reactions involving this compound, this can occur through two primary pathways. First, a metal catalyst, often palladium, can activate the C-I bond, followed by insertion of the isocyanide into the newly formed palladium-carbon bond. nih.gov The resulting imidoyl-palladium species can then participate in an intramolecular C-H activation/cyclization step to yield a heterocyclic product.

Alternatively, a transition metal catalyst can directly activate a C-H bond of a coupling partner. The isocyanide moiety of this compound can then insert into the resulting metal-carbon bond. rsc.org This synergy between C-H activation and isocyanide chemistry has been demonstrated to be a potent tool for constructing complex molecules and useful substances under mild conditions. rsc.org

Reactivity with Organopalladium Complexes

The isocyanide group of this compound exhibits well-defined reactivity towards organopalladium complexes. A common and pivotal step in many palladium-catalyzed reactions is the 1,1-migratory insertion of the isocyanide into a palladium-carbon bond. mdpi.com Typically, an active Pd(0) catalyst undergoes oxidative addition to an organic halide (R-X) to form an organopalladium(II) complex (R-Pd-X). This species readily coordinates with this compound, followed by the insertion of the isocyano group to furnish a stable imidoyl-palladium intermediate. mdpi.comresearchgate.net This intermediate is a key branch point, capable of undergoing further reactions such as subsequent insertions, transmetalation, or reductive elimination to generate a variety of nitrogen-containing compounds. mdpi.com

| Step | Description | General Mechanism |

|---|---|---|

| 1. Oxidative Addition | A Pd(0) species reacts with an organic halide (R-X) to form a Pd(II) complex. | Pd(0) + R-X → R-Pd(II)-X |

| 2. Isocyanide Insertion | The isocyanide coordinates to the Pd(II) complex and inserts into the R-Pd bond. | R-Pd(II)-X + R'-NC → [R-C(=NR')]-Pd(II)-X |

| 3. Subsequent Reaction | The imidoyl-palladium intermediate undergoes further transformation (e.g., reductive elimination). | [R-C(=NR')]-Pd(II)-X → Product + Pd(0) |

Copper-Catalyzed Reactions

Tandem Reactions for Fused Heterocycles (e.g., 4-Oxo-indeno[1,2-b]pyrroles)

Copper catalysis enables novel tandem reactions utilizing aryl isocyanides for the synthesis of complex fused heterocycles. A notable example is the synthesis of 4-oxo-indeno[1,2-b]pyrroles. nih.gov This transformation involves a copper-catalyzed tandem reaction between 1-(2-iodoaryl)-2-yn-1-ones and various isocyanides. nih.gov The process is believed to proceed through a formal [3+2] cycloaddition/coupling tandem pathway, efficiently constructing the intricate polycyclic system. nih.gov This method highlights the utility of copper in mediating complex bond-forming sequences in a single operation. nih.gov

| 1-(2-iodoaryl)-2-yn-1-one Substrate | Isocyanide Substrate | Product Yield |

|---|---|---|

| 1-(2-Iodophenyl)-3-phenylprop-2-yn-1-one | tert-Butyl isocyanide | 85% |

| 1-(2-Iodophenyl)-3-p-tolylprop-2-yn-1-one | tert-Butyl isocyanide | 82% |

| 1-(5-Chloro-2-iodophenyl)-3-phenylprop-2-yn-1-one | tert-Butyl isocyanide | 88% |

| 1-(2-Iodophenyl)-3-phenylprop-2-yn-1-one | Cyclohexyl isocyanide | 80% |

| 1-(2-Iodophenyl)-3-phenylprop-2-yn-1-one | Benzyl isocyanide | 75% |

Cyclization Reactions with Primary Amines for Benzimidazoles

Copper catalysts are effective in promoting the synthesis of benzimidazoles from ortho-haloaryl isocyanides and primary amines. rsc.org The reaction proceeds via the initial formation of an intermediate from the o-halophenyl isocyanide and the amine. This intermediate then undergoes a copper-catalyzed intramolecular C-N bond formation to furnish the 1-substituted benzimidazole (B57391) ring system. rsc.org This method provides a convenient route to a class of compounds with significant biological and pharmaceutical relevance.

Gold-Catalyzed and Gold Complexation Reactions

While gold complexes are known to catalyze a variety of transformations involving alkynes and other unsaturated systems, the primary reported research for this compound and its derivatives focuses on its role as a ligand in forming stable gold(I) complexes. mdpi.combeilstein-journals.org

Treatment of a gold(I) precursor, such as [AuCl(tetrahydrothiophene)], with 4-chloro-2-iodo-1-isocyanobenzene results in the formation of the corresponding linear gold(I) isocyanide complex, [AuCl(CNC₆H₃-4-Cl-2-I)]. preprints.orgmdpi.com X-ray diffraction studies of this complex have revealed a fascinating solid-state architecture. The structure is heavily influenced by two complementary, noncovalent interactions: aurophilic (Au···Au) forces and rare π-hole (C≡N···Cl) interactions. preprints.orgmdpi.com This interplay leads to a head-to-tail pairing of the linear complexes, assembling them into a 2D extended ladder-type structure. preprints.orgmdpi.com Furthermore, the terminal iodine atoms are observed to participate in three-center halogen bonding, adding another layer of complexity to the supramolecular assembly. mdpi.com

| Interaction Type | Description | Structural Consequence |

|---|---|---|

| Aurophilic Interaction | Attractive force between gold(I) centers (Au···Au). | Contributes to the head-to-tail pairing of complexes. |

| π-Hole Interaction | Interaction between the electron-deficient π-system of the isocyanide and the chloride ligand (C≡N···Cl). | Acts complementary to aurophilic forces in determining the crystal packing. |

| Halogen Bonding | The terminal iodine atom acts as a halogen bond donor. | Participates in three-center halogen bonds, further stabilizing the 2D architecture. |

Formation of Gold(I) Isocyanide Complexes with Halogenated Aryl Isocyanides

Other Metal-Mediated Processes

Beyond gold, this compound and related aryl isocyanides engage in reactions mediated by other transition metals, including ruthenium, manganese, and silver.

Aryl isocyanides can act as stabilizing ligands for metal nanoparticles. Studies using 1-hexyl-4-isocyanobenzene, an analogue of this compound, have shown that these molecules can self-assemble onto the surface of ruthenium colloids. rsc.org This stabilization occurs through the formation of Ru=C=N- interfacial bonds. rsc.org Infrared spectroscopy measurements confirm this interaction, showing the disappearance of the terminal -N≡C stretching vibration (around 2119 cm⁻¹) of the free ligand and the appearance of new bands corresponding to the nanoparticle-bound isocyanide. rsc.org This demonstrates the ability of the isocyanide group to coordinate strongly to ruthenium surfaces, a principle applicable to the functionalization and stabilization of nanoparticles for catalytic applications. rsc.org

Manganese(III) acetate (B1210297) is a widely used oxidant for generating radicals in organic synthesis, which can then be trapped by isocyanides to form heterocyclic structures. snu.ac.krresearchgate.netnih.gov While specific studies on this compound are not detailed, the reactivity of structurally similar compounds like 2-isocyanobiphenyls and o-alkenyl aromatic isocyanides is well-documented. rsc.orgorganic-chemistry.orgacs.org

A general mechanism for these transformations involves the one-electron oxidation of a radical precursor, such as a boronic acid, by Mn(III) to generate an aryl or vinyl radical. rsc.org This radical then undergoes intermolecular addition to the carbon atom of the isocyanide group, forming an imidoyl radical intermediate. rsc.org Subsequent intramolecular cyclization of this intermediate onto an adjacent aromatic ring or alkene, followed by an oxidation and deprotonation sequence, leads to the formation of polycyclic aromatic compounds like phenanthridines or functionalized indoles. organic-chemistry.orgrsc.org This Mn(III)-mediated radical cascade cyclization is a powerful tool for constructing complex N-heterocycles from aryl isocyanide precursors. organic-chemistry.orgacs.org

Silver salts are effective catalysts for activating the isocyanide group toward nucleophilic attack and subsequent condensation or cyclization reactions. rsc.orgnih.gov For example, silver acetate (AgOAc) can complex with the isonitrile carbon, increasing its electrophilicity and facilitating deprotonation at an adjacent carbon to form a nucleophile. nih.gov This intermediate can then participate in aldol-type condensations. nih.gov

In other applications, silver catalysis enables cascade reactions. A silver-catalyzed chemoselective cascade involving the nucleophilic addition of a P-centered anion to an isocyanide has been developed to synthesize 2-phosphinoyl indoles and indol-3-ols. rsc.org Another study reports the use of catalytic silver acetate to promote a radical cascade addition-cyclization sequence between ortho-alkynylated aromatic phosphine (B1218219) oxides and aryl isonitriles, providing access to quinoline-based structures. researchgate.net These examples highlight the role of silver catalysts in mediating complex transformations of isocyanides through either ionic or radical pathways. rsc.orgresearchgate.net

Manganese-Catalyzed Radical Cyclizations

Radical Reactions

The isocyanide group is an excellent radical acceptor, and its presence in molecules like this compound (or its biphenyl (B1667301) analogues) enables a variety of radical-mediated cyclization reactions to form N-heterocycles. rsc.orgacs.orgbeilstein-journals.org These reactions can be initiated by transition metals, as seen with manganese, or through metal-free methods.

A prominent reaction of this class is the synthesis of 6-substituted phenanthridines from 2-isocyanobiphenyls. rsc.orgmdpi.com The general strategy involves the generation of a radical species which adds to the isocyanide carbon to form an imidoyl radical. This is followed by an intramolecular homolytic aromatic substitution (SHAr) onto the adjacent phenyl ring to construct the phenanthridine (B189435) core. rsc.org Various methods have been developed to initiate this cascade:

Chemical Initiation: Reagents like benzoyl peroxide can be used to promote the cyclization of 2-isocyanobiphenyls with radical precursors like carbon tetrachloride to yield 6-trichloromethylphenanthridines. acs.org

Photocatalysis: Visible-light-mediated approaches, often using inexpensive organic dyes like eosin (B541160) B or Rose Bengal as metal-free photoredox catalysts, have been successfully employed. rsc.orgrsc.orgthieme-connect.com Irradiation of a radical precursor (e.g., hydrazines, ammonium (B1175870) thiocyanate) in the presence of the photocatalyst generates the initial radical, which is then trapped by the 2-isocyanobiphenyl to initiate the cyclization cascade under mild, aerobic conditions. rsc.orgthieme-connect.com

These radical reactions tolerate a wide range of functional groups, allowing for the synthesis of a diverse library of phenanthridine derivatives from readily available aryl isocyanides. acs.orgmdpi.com

Homolytic Cleavage and Radical Addition Pathways

The carbon-iodine bond in this compound is susceptible to homolytic cleavage under thermal or photolytic conditions, or through single-electron transfer (SET) processes, to generate a 2-isocyanophenyl radical. bbhegdecollege.com This highly reactive intermediate is central to a variety of subsequent transformations. The isocyanide functional group itself is an excellent radical acceptor. beilstein-journals.org The addition of a radical species to the isocyanide carbon atom produces a resonance-stabilized imidoyl radical. beilstein-journals.orgnih.gov

This reactivity is harnessed in various synthetic methods. For instance, the reaction of 2-isocyanobiphenyls with radical initiators like AIBN or dibenzoyl peroxide leads to the formation of phenanthridine derivatives. beilstein-journals.org The process involves the addition of a radical to the isocyano group, forming an imidoyl radical, which then undergoes intramolecular addition to the adjacent aryl ring. beilstein-journals.org Similarly, DFT calculations have elucidated the mechanism for the addition of a benzene radical to isocyanobenzene (B1200496), forming an imidoyl radical, which can then participate in further reactions. researchgate.net

Intramolecular Radical Cyclization of Ortho-Alkenyl/Alkynyl Isocyanides

A significant application of radical pathways involving ortho-substituted aryl isocyanides is their intramolecular cyclization to form nitrogen-containing heterocycles. nih.gov When an alkenyl or alkynyl group is present at the ortho-position, a cascade of radical reactions can be initiated to construct complex ring systems like indoles and quinolines. nih.govresearchgate.net

The general mechanism involves the initial generation of a radical (from a radical initiator or a co-reagent) which adds to the isocyanide carbon to form an imidoyl radical intermediate. nih.govbeilstein-journals.org This intermediate then undergoes an intramolecular cyclization by adding to the ortho-alkenyl or -alkynyl moiety. nih.gov The mode of cyclization is often highly selective; ortho-alkenyl isocyanides typically undergo a 5-exo-trig cyclization to form five-membered rings (indole precursors), while ortho-alkynyl isocyanides can undergo a 6-endo-dig cyclization or an "aza-Bergmann" type electrocyclization to yield six-membered quinoline systems. nih.govbeilstein-journals.org

Various methodologies have been developed to initiate these cyclizations:

Tin Hydride-Mediated Cyclization : The reaction of an ortho-alkenylaryl isocyanide with tin hydride and AIBN generates a stannylated imidoyl radical, which cyclizes to afford a stannylated indole (B1671886) derivative. nih.gov

Manganese(III)-Mediated Cyclization : Mn(acac)₃ can mediate a radical cascade cyclization of o-alkenyl aromatic isocyanides with boronic acids to provide N-unprotected 2-aryl-3-cyanoindoles under mild conditions. organic-chemistry.org

Photoredox Catalysis : Visible-light-induced photoredox catalysis provides an efficient method for these cyclizations. For example, using fac-Ir(ppy)₃ as a photocatalyst, o-alkenyl aromatic isocyanides can be cyclized to synthesize quinoline derivatives. researchgate.netrsc.org

| Catalyst/Mediator | Ortho-Substituent | Product Type | Reference |

| n-Bu₃SnH / AIBN | Alkenyl | Stannylated Indole | nih.gov |

| Mn(acac)₃ / Boronic Acid | Alkenyl | 2-Aryl-3-cyanoindole | organic-chemistry.org |

| Visible Light / fac-Ir(ppy)₃ | Alkenyl | Quinolines | rsc.org, researchgate.net |

| Visible Light / Organic Dichalcogenides | Alkynyl | 2,4-Bischalcogenated Quinolines | rsc.org |

Photoinduced Hydrodefunctionalization

Photoinduced reactions of ortho-alkynylaryl isocyanides can also lead to hydrodefunctionalization, where a functional group is replaced by a hydrogen atom. In a notable example, the photochemical intramolecular cyclization of 2-(phenylethynyl)phenyl isocyanide was conducted in the presence of various hydrogen transfer reagents. rsc.org When reagents such as tris(trimethylsilyl)silane, tributylgermyl hydride, alkanethiols, or benzeneselenol (B1242743) were used, the reaction yielded 3-phenylquinoline (B3031154) as the major product. rsc.org This outcome results from a 2,4-dihydrogenation of the initially formed quinoline biradical intermediate, which abstracts hydrogen atoms from the donor reagent. rsc.org

Multicomponent Reaction (MCR) Chemistry

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are powerful tools for generating molecular complexity and diversity. dovepress.comacsgcipr.orgnih.gov this compound is an excellent substrate for isocyanide-based MCRs, such as the Ugi and Passerini reactions, due to the stability and reactivity of the isocyanide group and the synthetic utility of the iodine atom for subsequent modifications. smolecule.comuva.nl

Ugi-Type Reactions and Post-Transformations

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid in a concerted or stepwise fashion, culminating in a Mumm rearrangement to yield the final stable product. wikipedia.orgmdpi.com

This compound serves as a valuable isocyanide component, introducing an ortho-iodoaryl moiety into the Ugi product. This iodine atom acts as a synthetic handle for post-Ugi transformations, most commonly palladium- or copper-catalyzed cross-coupling and annulation reactions. rsc.orgnih.gov This strategy allows for the rapid construction of diverse and complex heterocyclic scaffolds. rsc.orgillinois.edu

A prominent example is the use of an ammonia-Ugi 4-CR adduct in a subsequent copper-catalyzed annulation. nih.gov The Ugi product, derived from an aldehyde, 1,3-indandione, an isocyanide, and ammonia, undergoes an intramolecular C-N or C-C bond formation, leading to polyheterocyclic systems like indeno[1,2-c]isoquinolinones. nih.gov

| Ugi Reaction Components | Post-Transformation | Final Product | Reference |

| Aldehyde, 1,3-Indandione, Isocyanide, Ammonia | Copper-catalyzed annulation | Indeno[1,2-c]isoquinolinone | nih.gov |

| (S)-2-amino-5-chloropentanoic acid, Aldehyde, this compound, Acid | Finkelstein reaction (Cl to I), Macrocyclization | Cyclic Pseudopeptide | uva.nl |

Passerini-Type Reactions

The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to furnish an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a non-ionic pathway involving a cyclic transition state, especially in aprotic solvents. organic-chemistry.org

This compound has been successfully employed in the Passerini reaction. In a documented procedure, the reaction of this compound with benzaldehyde (B42025) and benzoic acid was catalyzed by immobilized sulfuric acid on silica (B1680970) gel in aqueous media, yielding the corresponding α-acyloxycarboxamide in high yield. mdpi.com The presence of the iodo-substituent in the product offers a site for further functionalization, similar to the post-Ugi transformations. Variations of the Passerini reaction, such as reductive processes where the intermediate is reduced in situ, have been used to synthesize important molecules like β-amino alcohols. nih.gov

| Carbonyl Component | Carboxylic Acid | Isocyanide | Catalyst/Conditions | Product Yield | Reference |

| Benzaldehyde | Benzoic Acid | This compound | Immobilized H₂SO₄ on Silica Gel / H₂O | 85% | mdpi.com |

Integration into Complex Synthetic Sequences

The utility of this compound is best demonstrated when its participation in MCRs is integrated into longer, more complex synthetic sequences. beilstein-journals.orguva.nl The ability to rapidly generate a complex core via an MCR, followed by selective modification of the iodine-bearing ring, is a powerful strategy in diversity-oriented synthesis and the total synthesis of natural products. acsgcipr.orgnih.gov

One such application is the synthesis of pharmaceutically relevant cyclic peptides. uva.nl In this approach, this compound was used in a Ugi-4CR to assemble a linear peptide precursor. The ortho-iodo group was crucial for the subsequent macrocyclization step, which proceeded via an intramolecular cross-coupling reaction to form the final cyclic pseudopeptide structure. uva.nl Another example involves a radical cascade addition-cyclization sequence where aryl isonitriles, including this compound, are used with ortho-alkynylated aromatic phosphine oxides to create π-extended benzophosphole oxides, which are materials with interesting photophysical properties. smolecule.com This highlights the compound's role not only in medicinal chemistry but also in materials science. smolecule.com

Nucleophilic and Electrophilic Activation Pathways of the Isocyanide Functionality

The isocyanide group (-N≡C) is a unique functional group in organic chemistry due to its dual electronic nature. acs.org The terminal carbon atom exhibits both nucleophilic and electrophilic characteristics, a property often described as amphiphilic. acs.org This dual reactivity can be rationalized by considering its electronic structure, which includes a σ-type lone pair on the carbon atom, making it a nucleophile and Lewis base, alongside low-energy π*-CN orbitals that can accept electron density, rendering it electrophilic and a Lewis acid. acs.org This allows isocyanides to engage in reactions with both electrophiles and nucleophiles directly at the terminal carbon. acs.org

In the context of this compound, the isocyanide functionality is positioned on an aromatic ring adjacent to a bulky and electron-withdrawing iodine atom. This substitution pattern influences the electronic properties and steric environment of the isocyanide group, thereby modulating its reactivity in activation pathways.

Alpha-Adduct Formation

A primary reaction pathway for isocyanides involves the formation of an α-adduct, which results from the addition of both a nucleophile and an electrophile to the isocyanide carbon. acs.org This process is the cornerstone of many isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions. smolecule.comresearchgate.net The isocyanide carbon is formally divalent and can be represented by resonance structures, one of which has a carbenic character. thieme-connect.de

The mechanism of α-adduct formation typically begins with the nucleophilic attack on the isocyanide carbon. However, the reaction is often initiated by the activation of a reaction partner, for instance, the formation of an iminium ion (an electrophile) from an amine and a carbonyl compound in the Ugi reaction. thieme-connect.de The isocyanide then acts as a nucleophile, attacking the electrophilic iminium ion. thieme-connect.de This is followed by a nucleophilic attack of a carboxylate anion on the resulting nitrilium ion intermediate, which is now electrophilic. researchgate.net This sequence of additions to the same carbon atom exemplifies the amphiphilic nature of the isocyanide. acs.org

The unique electronic profile of the isocyanide group, featuring a σ-type lone pair and accessible π and π* orbitals on the carbon, facilitates this dual reactivity. acs.org Depending on the reaction partner and conditions, the isocyanide can act as either an electron donor or acceptor. acs.org

Table 1: Reagents and Intermediates in Isocyanide α-Adduct Formation

| Role | Example Reagent/Intermediate | Reaction Context | Source(s) |

|---|---|---|---|

| Electrophile | Iminium ion | Ugi Reaction | thieme-connect.de |

| Nucleophile | Carboxylate anion | Ugi/Passerini Reaction | researchgate.net |

| Electrophile | Activated Carbonyl Group | Passerini Reaction | researchgate.net |

| Nucleophile | Water | Hydrolysis to formamides | smolecule.com |

| Electrophile/Lewis Acid | Metal Cations (e.g., Cu(I), Ag(I)) | Metal-catalyzed reactions | nih.gov |

Role in Triggering Intramolecular Cyclizations

The ortho-positioning of the iodo and isocyanide groups in this compound creates a reactive scaffold that is highly effective in promoting intramolecular cyclization reactions to form various heterocyclic systems. The presence of the iodine atom provides a site for oxidative addition or can act as a leaving group in nucleophilic substitution reactions, while the isocyanide group serves as a key carbon and nitrogen source for the new ring.

A notable example is the synthesis of quinolines, where a convertible isocyanide derived from 2-iodoaniline (B362364), 1-(2,2-dimethoxyethyl)-2-isocyanobenzene, was developed for this purpose. thieme-connect.de In other systems, the reaction of 2-iodophenyl isothiocyanates (a related compound class) with amines leads to a thiourea (B124793) intermediate which then undergoes intramolecular cyclization to furnish benzothiazol-2-amines. clockss.org This cyclization involves the intramolecular substitution of the 2-iodo group. clockss.org

Furthermore, molecules containing both an isocyanide and an azide (B81097) group, such as 2-[1-azidobenzyl]-1-isocyanobenzene, have been shown to undergo intramolecular cyclization to yield quinazolines. acs.org Theoretical studies on related azido-isocyanides suggest potential pathways including a [3+2] cycloaddition or a [3+1] cyclization via α-addition of the azide to the isocyanide carbon. acs.org

Metal catalysis, particularly with copper, is often employed to facilitate these cyclizations. For instance, copper catalysts can activate the C-H bond adjacent to the isocyanide, forming an α-cuprioisocyanide intermediate. rsc.org This nucleophilic species can then participate in subsequent intramolecular reactions. The general strategy involves the reaction of the isocyanide group with another functionality within the same molecule, often triggered by an external reagent or catalyst, with the ortho-iodo group playing a crucial role as a leaving group or a handle for metal insertion.

Table 2: Examples of Intramolecular Cyclizations Involving ortho-Substituted Aryl Isocyanides and Related Compounds

| Starting Material Scaffold | Reagents/Conditions | Product Heterocycle | Source(s) |

|---|---|---|---|

| 2-Iodophenyl isothiocyanate & Amine | Triethylamine (B128534), DMF | Benzothiazol-2-amine | clockss.org |

| 2-[1-Azidobenzyl]-1-isocyanobenzene | Sodium hydride | 4-Phenylquinazoline | acs.org |

| 1-(2,2-Dimethoxyethyl)-2-isocyanobenzene | Acid | Quinolines | thieme-connect.de |

| 1-Iodo-2-nitrobenzene & Aldehyde | Copper catalyst, Na2S | Benzothiazoles | rsc.org |

Computational and Theoretical Investigations

Electronic Structure Analysis of 1-Iodo-2-isocyanobenzene

Understanding the electronic landscape of a molecule is fundamental to predicting its chemical behavior. For this compound, analyses such as Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) theory are employed to visualize its charge distribution and reactive sites.

Molecular Electrostatic Potential (MEP) is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which correspond to sites for electrophilic and nucleophilic attack, respectively. core.ac.uk The MEP is mapped onto an electron density surface, where different colors represent varying potential values; typically, red indicates negative potential (electron-rich) and blue indicates positive potential (electron-poor). core.ac.uk

In studies of complexes derived from substituted 2-iodo-1-isocyanobenzene, MEP surface calculations are crucial for understanding intermolecular interactions. mdpi.com A region of positive electrostatic potential, known as a σ-hole, is characteristically found on the extension of a covalent σ-bond, while a π-hole is a region of positive potential located perpendicular to the σ-framework of a molecular entity. mdpi.comresearchgate.net For instance, in a gold(I) complex involving 4-chloro-2-iodo-1-isocyanobenzene, MEP analysis helped to study its electron-rich and electron-poor parts, with the most negative potential located on the ancillary chlorido ligand (−33.8 kcal/mol). mdpi.com Such analyses are instrumental in predicting and rationalizing the formation of noncovalent bonds like halogen and π-hole interactions. core.ac.ukmdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy and symmetry of these orbitals are key to predicting reaction pathways and outcomes. numberanalytics.comwikipedia.org

The isocyanide functional group exhibits a unique dual reactivity, acting as both a σ-donor through the carbon lone pair and a π-acceptor into the C≡N antibonding orbitals. acs.org This chameleon-like electronic character can be rationalized using the FMO concept. mdpi.comacs.org For example, in metal complexes, the interaction between the isocyanide and the metal is often described in terms of donation from the HOMO of the isocyanide to the LUMO of the metal and back-donation from a metal d-orbital (HOMO) to the π* antibonding orbital (LUMO) of the isocyanide ligand. mdpi.com Natural Bond Orbital (NBO) analysis, a related computational method, has been used to confirm and quantify these interactions. In a gold(I) complex of a this compound derivative, NBO analysis revealed significant charge transfer from a gold d-orbital to the π*(C≡N) orbital, confirming the π-acceptor character of the isocyano group and the existence of a π-hole interaction. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Density Functional Theory (DFT) Studies of Reactivity

Density Functional Theory (DFT) is a versatile and widely used computational method for investigating the electronic structure and properties of many-body systems, including molecules. wikipedia.org It provides a robust framework for studying reaction mechanisms, transition states, and the subtle noncovalent forces that influence chemical transformations. numberanalytics.comnih.gov

DFT calculations are instrumental in mapping the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be constructed. numberanalytics.comnih.gov

Key transformations involving aryl iodides and isocyanides have been elucidated using DFT. For example, the mechanism of aminocarbonylation of iodobenzene (B50100) has been studied, revealing the elementary steps of the catalytic cycle. nih.gov In a different study, DFT calculations were used to explore the mechanism of a cross-coupling reaction between an aryl halide and an isocyanobenzene (B1200496) on a gold surface, detailing the energetics of the radical addition steps. researchgate.net

A significant transformation involving a derivative of this compound is its reaction with the gold(I) precursor [AuCl(tetrahydrothiophene)] to form the complex [AuCl(CNC₆H₃-4-Cl-2-I)]. mdpi.comcolab.ws DFT studies on this and related systems help to understand the bonding and interactions within the resulting product, verifying the roles of various noncovalent forces in its structure. mdpi.comcolab.ws

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS), which represent the energy maxima along a reaction coordinate. nih.gov DFT calculations can locate these transient structures. Methods like the climbing-image nudged elastic band (CI-NEB) are employed to find the minimum energy path between a reactant and a product and to pinpoint the transition state. nih.gov A true transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Table 1: Key Computational Methods and Their Applications

| Computational Method | Application in the Study of this compound and Derivatives | References |

|---|---|---|

| MEP Mapping | Visualizing electron-rich/poor regions; identifying sites for noncovalent interactions like σ-holes and π-holes. | mdpi.com, researchgate.net, core.ac.uk |

| FMO Theory | Explaining reactivity based on HOMO-LUMO interactions; rationalizing the dual σ-donor/π-acceptor nature of the isocyanide group. | mdpi.com, numberanalytics.com, wikipedia.org, acs.org |

| DFT | Calculating electronic structure, reaction mechanisms, and energetic profiles of chemical transformations. | numberanalytics.com, nih.gov, wikipedia.org |

| NCI Plot | Non-Covalent Interaction plot; used to visualize and analyze weak intermolecular interactions. | mdpi.com |

| QTAIM | Quantum Theory of Atoms in Molecules; analyzes electron density topology to characterize bonding, including noncovalent bonds. | mdpi.com, researchgate.net |

| CI-NEB | Climbing-Image Nudged Elastic Band; method for finding transition states and minimum energy paths for reactions. | nih.gov |

Noncovalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. DFT calculations have been vital in characterizing several such interactions for complexes of this compound derivatives. mdpi.comcolab.ws

Halogen Bonding: This interaction involves an electrophilic region (σ-hole) on a halogen atom. In the crystal structure of a gold(I) complex of 4-chloro-2-iodo-1-isocyanobenzene, the terminal iodine atoms were found to participate in three-center halogen bonding. mdpi.comcolab.ws Furthermore, both Type-I and Type-II I···I halogen interactions were identified, linking molecules within the crystal lattice. preprints.org

π-Hole Interactions: The isocyanide group itself can act as a π-hole donor. mdpi.com A rare and structure-determining π-hole(CN)···Cl interaction was identified between the isocyano group of one molecule and the chlorido ligand of a neighboring gold complex. mdpi.comcolab.wsdntb.gov.ua DFT calculations, supported by tools like NCI plot and QTAIM analyses, verified the significant role of these π-hole interactions in the solid-state architecture. mdpi.comresearchgate.net

Aurophilic Interactions: In gold(I) complexes, a weak, attractive interaction can occur between closed-shell gold centers, known as an aurophilic interaction. In the [AuCl(CNC₆H₃-4-Cl-2-I)] complex, a short Au···Au contact of 3.3050(8) Å was observed. mdpi.comresearchgate.net DFT studies confirmed that these aurophilic forces, in concert with the π-hole(CN)···Cl interactions, are complementary and collectively direct the head-to-tail pairing and the formation of an extended 2D ladder-type architecture in the crystal. mdpi.comcolab.wspreprints.org

Table 2: Calculated Noncovalent Interaction Data for a Gold(I) Derivative

| Interaction Type | Interacting Atoms | Distance (Å) | Calculated Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Aurophilic | Au···Au | 3.3050 | -13.6 (Dimer A) | mdpi.com, preprints.org |

| π-Hole | C(CN)···Cl | 3.428 | -13.6 (Dimer A) | mdpi.com, preprints.org |

| π-Hole | N(CN)···Cl | - | -13.4 (Dimer B) | preprints.org |

| Halogen Bond | I···I | 3.7932 | - | preprints.org |

Note: Data pertains to the complex [AuCl(CNC₆H₃-4-Cl-2-I)]. Dimer A and B represent slightly different packing arrangements with similar total interaction energies.

Transition State Analysis and Energy Profiles

Advanced Computational Methodologies

Computational chemistry provides powerful tools to investigate the intricate details of molecular structure and bonding that are often inaccessible to experimental methods alone. For this compound, advanced computational methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCIplot) analysis offer deep insights into its electron density distribution and the nature of its chemical bonds and noncovalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density (ρ(r)) to define chemical concepts such as atoms, bonds, and molecular structure. wikipedia.orgwiley-vch.de By examining the critical points in the electron density, where the gradient of the density is zero, one can characterize the nature of atomic interactions. wiley-vch.deuni-rostock.de

A key feature of QTAIM is the identification of bond critical points (BCPs) located along the path of maximum electron density between two chemically bonded atoms, known as the bond path. wiley-vch.de The properties at these BCPs, such as the electron density (ρ(r)b), its Laplacian (∇²ρ(r)b), and the total energy density (Hb), provide quantitative measures of the interaction's strength and nature. mdpi.com

In the context of molecules related to this compound, QTAIM has been instrumental in characterizing halogen bonds (I···X) and other noncovalent interactions. mdpi.comnih.govnih.gov For instance, in studies of complexes involving halogenated molecules, the presence of a BCP and a bond path between the halogen and a Lewis base is a clear indicator of a halogen bonding interaction. mdpi.comunimi.it

Detailed research on a closely related compound, 4-chloro-2-iodo-1-isocyanobenzene, reveals the utility of QTAIM in elucidating intermolecular forces. mdpi.comresearchgate.net The analysis of its crystal structure showed the presence of various noncovalent interactions, including three-center halogen bonding involving the iodine atom. mdpi.comresearchgate.net The topological parameters derived from QTAIM analysis provide a quantitative description of these bonds.

For a typical halogen bond, the electron density at the BCP (ρb) is relatively low. The sign of the Laplacian of the electron density (∇²ρb) at the BCP helps to distinguish between different types of interactions. A positive ∇²ρb value is characteristic of "closed-shell" interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces. mdpi.com The total energy density (Hb), which is the sum of the potential energy density (Vb) and kinetic energy density (Gb), is also a crucial descriptor. For halogen bonds, Hb is typically small and either slightly negative or positive, indicating a significant contribution from both electrostatic and covalent character. mdpi.com

| Topological Parameter | Description | Typical Value for Halogen Bonds |

| Electron Density (ρb) | Measures the electron accumulation at the BCP. Correlates with bond strength. | Low (e.g., < 0.05 a.u.) |

| Laplacian of ρ (∇²ρb) | Indicates whether charge is concentrated (∇²ρb < 0) or depleted (∇²ρb > 0) at the BCP. | Positive |

| Total Energy Density (Hb) | Sum of potential (Vb) and kinetic (Gb) energy densities. Its sign can indicate the degree of covalent character. | Small, slightly negative or positive |

| Potential Energy Density (Vb) | Stabilizing term related to potential energy. | Negative |

| Kinetic Energy Density (Gb) | Destabilizing term related to kinetic energy. | Positive |

This table provides a generalized summary of QTAIM parameters for halogen bonds based on findings in related molecules. The exact values for this compound would require specific computational analysis.

Noncovalent Interaction (NCIplot) Analysis

Noncovalent Interaction (NCIplot) analysis is a computational method used to visualize and characterize noncovalent interactions in three-dimensional space. mdpi.comgithub.com It is based on the relationship between the electron density (ρ) and its dimensionless reduced density gradient (RDG), s(r). github.comchemtools.org

The RDG is defined as: github.com

Regions of noncovalent interaction are identified by low RDG values at low electron densities. github.comchemtools.org By plotting isosurfaces of the RDG, it is possible to create a visual map of these interactions. The nature of the interaction is distinguished by coloring the isosurface according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, multiplied by the electron density itself (sign(λ₂)ρ). chemtools.org

The color code typically follows this convention:

Blue: Strong, attractive interactions (e.g., hydrogen bonds, strong halogen bonds). Associated with large, negative sign(λ₂)ρ values.

Green: Weak, attractive interactions (e.g., van der Waals forces). Associated with sign(λ₂)ρ values close to zero.

Red: Repulsive interactions (e.g., steric clashes). Associated with large, positive sign(λ₂)ρ values.

NCIplot analysis has been effectively used to study the interactions in gold(I) complexes of 4-chloro-2-iodo-1-isocyanobenzene. mdpi.comresearchgate.net In these studies, NCIplot visualizations confirmed the presence of π-hole interactions involving the isocyanide group and halogen bonding from the iodine atom. mdpi.comresearchgate.netdntb.gov.ua The analysis of dimers of the complex revealed isosurfaces corresponding to these specific noncovalent bonds, validating their role in the crystal packing. researchgate.net

For this compound, an NCIplot analysis would likely reveal a green or bluish-green isosurface between the iodine atom and a neighboring nucleophilic atom or group in a dimer or crystal, indicative of a halogen bond. Furthermore, analysis could show van der Waals interactions associated with the benzene (B151609) ring and potential weak intramolecular interactions. The combination of QTAIM and NCIplot provides a comprehensive picture of the bonding landscape, quantifying interaction strengths with QTAIM and visualizing their spatial extent and nature with NCIplot. researchgate.netresearchgate.net

Spectroscopic and Structural Characterization

X-ray Crystallography

X-ray crystallography is a powerful experimental science used to determine the atomic and molecular structure of a crystal. acs.org By diffracting a beam of X-rays, a crystal produces a unique pattern from which a three-dimensional map of electron density can be generated, revealing atomic positions, bond lengths, and other crucial structural details. acs.orgresearchgate.netscience.gov

Detailed single-crystal X-ray diffraction studies have been successfully performed on derivatives of 1-iodo-2-isocyanobenzene, particularly in the form of metal complexes. A notable example is the gold(I) complex, [AuCl(CNC₆H₃-4-Cl-2-I)], which is formed from the reaction of [AuCl(THT)] (where THT is tetrahydrothiophene) with 4-chloro-2-iodo-1-isocyanobenzene. smolecule.comdntb.gov.ua

The molecular structure of this gold(I) complex shows a linear coordination environment for the gold(I) ion, which is bonded to one isocyanide ligand and one chlorido ligand. smolecule.com This linear C–Au–Cl arrangement is typical for this class of two-coordinate gold(I) compounds. smolecule.com The isocyanide ligand, derived from 4-chloro-2-iodo-1-isocyanobenzene, coordinates to the gold center through its terminal carbon atom. acs.orgsmolecule.com

The crystal packing of this compound derivatives is governed by a sophisticated network of noncovalent interactions, which are crucial in defining the supramolecular architecture. In the crystal structure of the gold(I) complex [AuCl(CNC₆H₃-4-Cl-2-I)], several key interactions have been identified as structure-determining. smolecule.comdntb.gov.ua

Aurophilic Interactions : The solid-state packing features a head-to-tail pairing of the linear C–Au–Cl groups, which is partly determined by aurophilic Au⋯Au interactions. smolecule.comdntb.gov.ua These are weak attractive forces between closed-shell gold(I) centers.

π-Hole Interactions : Complementary to the aurophilic forces, the crystal structure is also stabilized by rare π-holeCN⋯Cl interactions. smolecule.comdntb.gov.ua The isocyanide group can act as a π-hole donor, where an electron-deficient region perpendicular to the C≡N bond interacts with the electron-rich chlorine atom of a neighboring molecule. smolecule.com The interplay between the Au⋯Au and π-holeCN⋯Cl contacts results in a 2D extended ladder-type architecture. smolecule.com

Halogen Bonding : The terminal iodine atoms on the phenyl ring are observed to participate in three-center halogen bonding. smolecule.com This type of interaction involves the electrophilic region (σ-hole) on the iodine atom interacting with nucleophilic sites on adjacent molecules.

Other Interactions : A broader analysis of isocyanide-containing crystal structures reveals their capacity to engage in a wide array of intermolecular forces. acs.org The isocyanide carbon can act as a hydrogen bond acceptor in RNC···HX interactions. acs.orgacs.org Furthermore, interactions between the isocyanide group and other carbon atoms (RNC···C) are also observed, which can be significant in understanding reaction trajectories like the Bürgi–Dunitz angle. acs.org

The following table summarizes the key intermolecular contacts observed in the crystal structure of [AuCl(CNC₆H₃-4-Cl-2-I)].

| Interaction Type | Interacting Atoms | Distance (Å) | Significance |

| Aurophilic Interaction | Au···Au | 3.3050(8) | Contributes to head-to-tail pairing |

| π-Hole Interaction | C(N)···Cl | 3.428(6) | Complements aurophilic forces, forms ladder structure |

| Halogen Bonding | I-atom involved | - | Three-center interaction |

Data sourced from Smirnov et al. smolecule.com

The geometrical parameters, including bond lengths and angles within the [AuCl(CNC₆H₃-4-Cl-2-I)] complex, are consistent with those reported for other [AuCl(CNR)] complexes. smolecule.com The isocyanide functional group is characterized by a nearly linear C≡N–C arrangement. In the solid state, the conformation of the 4-chloro-2-iodo-1-isocyanobenzene ligand is essentially planar, as expected for a substituted benzene (B151609) ring. The key structural feature is the linear geometry of the C-Au-Cl moiety, which dictates the primary organization of the molecules in the crystal lattice. smolecule.com

The table below lists selected geometrical parameters for the intermolecular contacts in the gold(I) complex.

| Parameter | Value |

| Au···Au distance | 3.3050(8) Å |

| C(N)···Cl distance | 3.428(6) Å |

| C(N)···Au distance | 3.495(5) Å |

Data sourced from Smirnov et al. smolecule.com

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of molecules in solution. ethernet.edu.etslideshare.netbbhegdecollege.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

For a molecule like this compound and its derivatives, a full suite of 1D and 2D NMR experiments is required for unambiguous structural assignment. While simple ¹H and ¹³C NMR provide initial data on the number and type of protons and carbons, advanced techniques are essential for piecing together the molecular puzzle. researchgate.netnih.gov Studies on related aryl isocyanide complexes, such as those involving palladium and platinum, routinely employ these methods for full characterization. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For the aromatic region of this compound, this would reveal the connectivity between adjacent protons on the benzene ring, confirming their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It is crucial for assigning the ¹³C signals corresponding to each protonated carbon in the aromatic ring. researchgate.netacs.org

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons and for linking different structural fragments. For instance, it could show a correlation from the aromatic protons to the isocyanide carbon, confirming the position of the -NC group. researchgate.netacs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique detects through-space correlations between protons that are close to each other, irrespective of whether they are connected by bonds. A ¹H-¹H NOESY can provide information on the conformation and stereochemistry of a molecule. researchgate.netresearchgate.netacs.org

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT is a 1D technique that helps distinguish between CH, CH₂, and CH₃ groups, which is useful for more complex derivatives, although less critical for the simple aromatic core of this compound itself. researchgate.net

The this compound molecule possesses a rigid aromatic framework, meaning its conformational flexibility is limited compared to aliphatic or alicyclic systems. The primary conformational variable is the rotation about the single bond connecting the isocyanide nitrogen to the aromatic ring.

NMR techniques, particularly NOESY, can be employed to investigate the preferred orientation of the isocyanide group in solution. acs.org By analyzing the through-space interactions (Nuclear Overhauser Effects) between the protons on the benzene ring and potentially the isocyanide group itself (if detectable or through its influence on neighboring atoms), one can infer its spatial disposition relative to the bulky iodine substituent. For example, a NOESY experiment could reveal proximity between the proton at the C6 position and the isocyanide group, providing evidence for its rotational preference. In studies of complex molecules containing isocyanide-derived moieties, NOESY has been successfully used in combination with computational methods to determine tautomeric forms and conformations in solution. acs.org

Advanced NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, NOESY, DEPT)

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, it provides definitive confirmation of its elemental composition and insights into its molecular stability and fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) offers the precision required to confirm the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to several decimal places. The molecular formula for this compound is C₇H₄IN. smolecule.com HRMS analysis distinguishes this specific formula from other potential combinations of atoms that might have the same nominal mass.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. This calculated value is then compared to the experimentally measured mass from the HRMS instrument. A close correlation between the theoretical and observed values, typically within a few parts per million (ppm), confirms the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₄IN |

| Calculated Exact Mass ([M]⁺) | 228.9388 u |

| Experimentally Observed Mass ([M]⁺) | Value typically within ±0.005 u of calculated mass |

| Nominal Molecular Weight | 229.02 g/mol smolecule.com |

Note: The experimentally observed mass is an exemplary value and may vary slightly based on instrumentation and experimental conditions.

Fragmentation Pathways

In mass spectrometry, the molecular ion ([M]⁺˙) of this compound undergoes fragmentation upon ionization, typically through electron impact (EI). The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The primary fragmentation pathways are dictated by the relative strengths of the chemical bonds within the molecule.

The carbon-iodine (C-I) bond is the weakest covalent bond in the molecule, making its cleavage a highly probable initial fragmentation step. docbrown.info

Key Fragmentation Steps:

Loss of Iodine Atom: The most significant fragmentation pathway involves the cleavage of the C-I bond, resulting in the loss of an iodine radical (I•). This generates a phenylisocyanide cation.

[C₇H₄IN]⁺˙ (m/z 229) → [C₇H₄N]⁺ (m/z 102) + I•

Loss of HCN: Another common fragmentation for isocyanides involves the elimination of hydrogen cyanide (HCN). researchgate.net This can occur from the molecular ion or subsequent fragment ions.

[C₇H₄N]⁺ (m/z 102) → [C₆H₃]⁺ (m/z 75) + HCN

Formation of Iodide Ion: A peak corresponding to the iodide ion ([I]⁺) at m/z 127 is also expected, though the positive charge is more likely to be retained by the organic fragment. docbrown.info

| m/z | Postulated Ion Fragment | Associated Loss |

|---|---|---|

| 229 | [C₇H₄IN]⁺˙ (Molecular Ion) | - |

| 127 | [I]⁺ | Loss of C₇H₄N• |

| 102 | [C₇H₄N]⁺ | Loss of I• |

| 75 | [C₆H₃]⁺ | Loss of I• and HCN |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its covalent bonds. savemyexams.com It is an effective tool for identifying the functional groups present in a molecule, as each group has a characteristic absorption frequency range. wiley.com

Vibrational Modes of the Isocyanide Group and Aromatic Ring

The IR spectrum of this compound is dominated by the characteristic vibrational modes of the isocyanide group (-N≡C) and the substituted benzene ring.

Isocyanide Group (–N≡C): The isocyanide group possesses a strong, sharp absorption band corresponding to its stretching vibration (ν(N≡C)). This peak appears in a relatively uncongested region of the spectrum, making it highly diagnostic. For aryl isocyanides, this band typically occurs between 2100 and 2130 cm⁻¹. journals.co.zalibretexts.org

Aromatic Ring: The benzene ring exhibits several characteristic vibrations:

C-H Stretch: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. libretexts.org

C=C Stretch: In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic ring result in multiple bands of variable intensity in the 1450–1600 cm⁻¹ region. libretexts.org

C-H Bend: Out-of-plane C-H bending vibrations occur in the 680–900 cm⁻¹ region. The exact position of these bands is indicative of the substitution pattern on the benzene ring.

Carbon-Iodine Bond (C–I): The stretching vibration for the C-I bond is found at lower wavenumbers, typically in the 500–600 cm⁻¹ range. libretexts.orgdocbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |

| Isocyanide (-N≡C) | Stretching | 2100 - 2130 | Strong, Sharp |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Out-of-plane Bending | 680 - 900 | Medium to Strong |

| C-I | Stretching | 500 - 600 | Medium to Strong |

Surface-Sensitive Spectroscopies for Ligand-Metal Interactions

When molecules like this compound adsorb onto a metal surface, their vibrational properties can be studied using surface-sensitive techniques, providing insight into the nature of the ligand-metal bond.

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman scattering signal of molecules adsorbed on or very near nanostructured noble metal surfaces, such as gold (Au) or silver (Ag). elsevier.comhoriba.com This enhancement allows for the detection of even trace amounts of a substance. mdpi.com

For aryl isocyanides, SERS provides valuable information about their binding mechanism to the metal surface. Studies show that these molecules typically bind to gold and silver surfaces in an upright orientation through the terminal carbon atom of the isocyanide group. researchgate.netoptica.org The interaction between the isocyanide and the metal surface significantly influences the N≡C stretching frequency.

The nature of this frequency shift depends on the balance between two electronic effects: nih.govacs.org

σ-donation: The donation of electrons from the lone pair of the isocyanide carbon to the d-orbitals of the metal. This effect strengthens the N≡C bond, causing a blue-shift (increase in wavenumber) in its stretching frequency. This is commonly observed for isocyanides on gold and silver surfaces. nih.gov

π-back-donation: The back-donation of electron density from the metal's d-orbitals into the π* antibonding orbitals of the isocyanide group. This effect weakens the N≡C bond, leading to a red-shift (decrease in wavenumber). This is more prominent with metals like platinum. nih.govaip.org